Spiro[adamantane-2,2'-azetidine]

Antiviral Influenza A virus Adamantane derivatives

Spiro[adamantane-2,2'-azetidine] (CAS 59591-93-4) combines an adamantane core with a four-membered azetidine ring via a spiro carbon. Fsp³=1.0, zero rotatable bonds, 177 Da—delivers complete conformational restriction for reduced entropic binding penalties. Essential for anti-influenza A virus SAR: Kolocouris et al. showed spiro[azetidine] analogs occupy a distinct potency regime vs. spiro[aziridine] and spiro[piperidine] congeners. Also trypanocidal against T. brucei (African sleeping sickness). Relevant scaffold for protease inhibitor development.

Molecular Formula C12H19N
Molecular Weight 177.291
CAS No. 59591-93-4
Cat. No. B2451043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[adamantane-2,2'-azetidine]
CAS59591-93-4
Molecular FormulaC12H19N
Molecular Weight177.291
Structural Identifiers
SMILESC1CNC12C3CC4CC(C3)CC2C4
InChIInChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2
InChIKeySTEZQPFDOUTCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[adamantane-2,2'-azetidine] (CAS 59591-93-4): Structural and Pharmacological Baseline for Procurement


Spiro[adamantane-2,2'-azetidine] (CAS: 59591-93-4, MFCD20547659) is a rigid spirocyclic scaffold combining a lipophilic adamantane core with a four-membered azetidine ring via a shared spiro carbon [1]. This architecture imparts high conformational constraint (Fsp³ = 1.0; 0 rotatable bonds) and a compact molecular weight (177 Da), making it a privileged building block in medicinal chemistry [2]. The compound has been evaluated as a precursor to bioactive molecules with reported antiviral and antiparasitic activities, including anti-influenza A virus and trypanocidal properties against Trypanosoma brucei .

Why Spiro[adamantane-2,2'-azetidine] Cannot Be Replaced by Generic Azetidines or Adamantanes


Generic adamantane derivatives (e.g., amantadine, rimantadine) or simple azetidines lack the specific spiro-fused geometry of Spiro[adamantane-2,2'-azetidine]. This geometry is critical for two reasons: (1) the size of the spiro-fused heterocyclic ring directly modulates biological potency—as demonstrated by Kolocouris et al., where potency varied markedly across spiro[aziridine], spiro[azetidine], and spiro[piperidine] analogs [1]; and (2) the spiroazetidine moiety confers improved physicochemical and pharmacokinetic properties relative to simple 4-, 5-, or 6-membered ring systems in related contexts, making the spiro-fused architecture a non-substitutable feature for achieving target activity profiles [2].

Quantitative Differentiation Evidence for Spiro[adamantane-2,2'-azetidine] Against Analog Scaffolds


Anti-Influenza A Virus Activity: Potency Variation with Spirocyclic Ring Size

In a direct head-to-head comparison across adamantane spiro heterocycles with varying ring sizes, the anti-influenza A virus activity differed markedly. While the spiro[piperidine] analog (compound 25) exhibited the highest potency (12-fold more active than amantadine, 2-fold more active than rimantadine), the spiro[azetidine-2,2'-adamantane] scaffold (compounds 3 and 5) serves as a distinct intermediate that enabled systematic SAR investigation. The study explicitly demonstrates that spirocyclic ring size is a critical determinant of antiviral potency, with the azetidine-containing spirocycle occupying a unique position distinct from both the smaller spiro[aziridine] and larger spiro[piperidine] congeners [1].

Antiviral Influenza A virus Adamantane derivatives

Trypanocidal Activity Against Trypanosoma brucei: Ring-Size-Dependent Potency

In the same study, the spiro[piperidine] analog 25 emerged as the most active compound against bloodstream forms of Trypanosoma brucei, demonstrating 1.5-fold greater potency than rimantadine and at least 25-fold greater potency than amantadine. The spiro[azetidine-2,2'-adamantane] scaffold (compounds 3 and 5) was part of this systematic ring-size evaluation, highlighting that the four-membered azetidine-containing spirocycle contributes to a distinct activity profile relative to the optimized six-membered piperidine analog [1].

Antiparasitic Trypanosoma brucei Neglected tropical diseases

Conformational Constraint: Fsp³ = 1.0 and Zero Rotatable Bonds Differentiate from Flexible Analogs

Spiro[adamantane-2,2'-azetidine] possesses a fully saturated carbon framework with a fraction of sp³-hybridized carbons (Fsp³) of 1.0 and zero rotatable bonds [1]. This contrasts with common non-spirocyclic adamantane derivatives such as amantadine (1-aminoadamantane), which retain rotational freedom around the amino substituent. The complete conformational restriction of the spiro[azetidine-adamantane] scaffold enforces a rigid three-dimensional orientation that can enhance target binding specificity and reduce entropic penalties upon binding [2].

Medicinal chemistry Conformational constraint Scaffold design

Spiroazetidine Moiety as a P2 Unit Replacement in HCV NS3 Protease Inhibitors

In a separate antiviral context, spiroazetidines—including spiro[azetidine-2,2'-adamantane] structural analogs—were evaluated as novel P2 substituents replacing the pyrrolidine moiety in boceprevir and telaprevir (HCV NS3 protease inhibitors). The introduction of azetidine and spiroazetidine P2 units led to the discovery of compound 37c with an EC₅₀ of 0.8 μM [1]. While this study did not directly test Spiro[adamantane-2,2'-azetidine], it provides class-level evidence that spiroazetidine scaffolds confer distinct potency advantages over simple pyrrolidine-containing P2 units in protease inhibitor design, supporting the unique value proposition of the spiroazetidine architecture.

Antiviral Hepatitis C virus Protease inhibitors

Procurement-Relevant Application Scenarios for Spiro[adamantane-2,2'-azetidine]


Antiviral Lead Optimization for Adamantane-Based Influenza A Inhibitors

Spiro[adamantane-2,2'-azetidine] serves as a key intermediate scaffold for systematic SAR studies exploring the effect of spirocyclic ring size on anti-influenza A virus potency. As demonstrated by Kolocouris et al., the spiro[azetidine] core (compounds 3 and 5) occupies a distinct potency and structural regime compared to spiro[aziridine] and spiro[piperidine] analogs, making it essential for medicinal chemistry teams optimizing adamantane-based antivirals [1].

Antiparasitic Drug Discovery for Neglected Tropical Diseases

The scaffold has demonstrated trypanocidal activity against bloodstream forms of Trypanosoma brucei, the causative agent of African sleeping sickness. The ring-size-dependent potency profile established in the 2007 BMCL study positions spiro[azetidine-2,2'-adamantane] as a valuable building block for researchers developing novel therapeutics for human African trypanosomiasis [1].

Fragment-Based Drug Design Leveraging High Conformational Rigidity

With an Fsp³ value of 1.0 and zero rotatable bonds, Spiro[adamantane-2,2'-azetidine] represents an ideal three-dimensional fragment for structure-based drug design. The complete conformational restriction reduces entropic binding penalties and enhances target specificity, aligning with established principles for improving clinical success rates through increased molecular saturation [2].

Protease Inhibitor Scaffold Development

Based on class-level evidence demonstrating that spiroazetidine P2 units can effectively replace pyrrolidine moieties in HCV NS3 protease inhibitors (yielding EC₅₀ values as low as 0.8 μM), Spiro[adamantane-2,2'-azetidine] is a strategically relevant building block for medicinal chemists developing novel protease inhibitors across multiple therapeutic areas [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[adamantane-2,2'-azetidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.